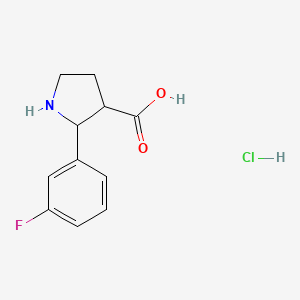
(3S)-2-(3-Fluorophenyl)-3-pyrrolidinecarboxylic acid, HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-2-(3-Fluorophenyl)-3-pyrrolidinecarboxylic acid, HCl is a chemical compound that features a pyrrolidine ring substituted with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-2-(3-Fluorophenyl)-3-pyrrolidinecarboxylic acid, HCl typically involves the construction of the pyrrolidine ring followed by the introduction of the fluorophenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a fluorinated aromatic compound can yield the desired product through a series of steps including cyclization, reduction, and purification .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted organic synthesis (MAOS) can be employed to enhance synthetic efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
(3S)-2-(3-Fluorophenyl)-3-pyrrolidinecarboxylic acid, HCl undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of fluorinated derivatives .
Scientific Research Applications
(3S)-2-(3-Fluorophenyl)-3-pyrrolidinecarboxylic acid, HCl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S)-2-(3-Fluorophenyl)-3-pyrrolidinecarboxylic acid, HCl involves its interaction with specific molecular targets. The fluorophenyl group can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different substituents.
Pyrrolidine-2,5-dione: A compound with a similar ring structure but different functional groups.
Prolinol: A hydroxylated pyrrolidine derivative.
Uniqueness
(3S)-2-(3-Fluorophenyl)-3-pyrrolidinecarboxylic acid, HCl is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in medicinal chemistry where fluorinated compounds often exhibit enhanced biological activity and stability .
Properties
Molecular Formula |
C11H13ClFNO2 |
|---|---|
Molecular Weight |
245.68 g/mol |
IUPAC Name |
2-(3-fluorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H12FNO2.ClH/c12-8-3-1-2-7(6-8)10-9(11(14)15)4-5-13-10;/h1-3,6,9-10,13H,4-5H2,(H,14,15);1H |
InChI Key |
ZBTWAMFOJAXJAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C1C(=O)O)C2=CC(=CC=C2)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(Dimethylamino)pyrrolidin-2-yl]methanol;dihydrochloride](/img/structure/B12318888.png)
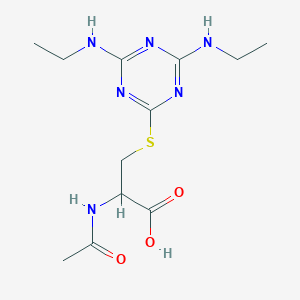
![3-[4-(difluoromethyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12318895.png)
![L-Lysinamide,N2-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-arginyl-L-prolyl-L-lysyl-L-prolyl-L-tyrosyl-L-alanyl-L-norvalyl-L-tryptophyl-L-methionyl-N6-(2,4-dinitrophenyl)-](/img/structure/B12318904.png)
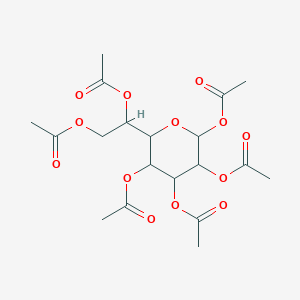
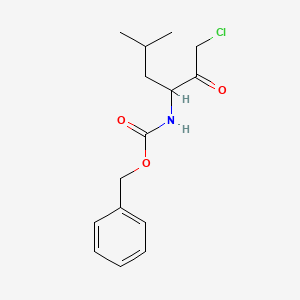
![(6,9-Difluoro-11-hydroxy-10,13,16-trimethyl-17-methylsulfanylcarbonyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl) propanoate](/img/structure/B12318916.png)
![2-[2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid](/img/structure/B12318922.png)

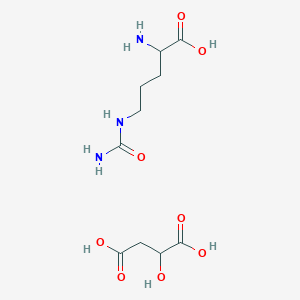
![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)pyrimidine-2,4-dione](/img/structure/B12318946.png)
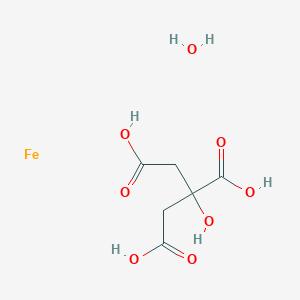
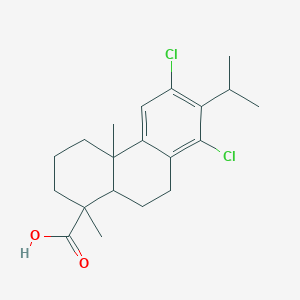
![N-[2-(6-Bromo-naphthalen-2-yloxy)-4,5-dihydroxy-6-hydroxymethyl-tetrahydro-pyran-3-yl]-acetamide](/img/structure/B12318980.png)
